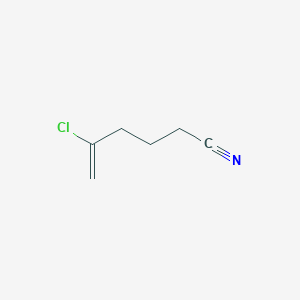

5-Chloro-5-hexenenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-5-hexenenitrile: is an organic compound with the molecular formula C6H8ClN It is a nitrile derivative characterized by the presence of a chloro group and a nitrile group attached to a hexene chain

準備方法

Synthetic Routes and Reaction Conditions: 5-Chloro-5-hexenenitrile can be synthesized through several methods. One common approach involves the reaction of 5-hexenenitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the chlorination of 5-hexenenitrile using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.

化学反応の分析

Types of Reactions: 5-Chloro-5-hexenenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the hexene chain can participate in addition reactions with electrophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Addition Reactions: Electrophiles like hydrogen bromide or bromine in non-polar solvents.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Products include 5-azido-5-hexenenitrile or 5-thiocyanato-5-hexenenitrile.

Addition Reactions: Products include 5-bromo-5-hexenenitrile.

Reduction Reactions: Products include 5-chloro-5-hexylamine.

科学的研究の応用

Chemistry: 5-Chloro-5-hexenenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can be used to investigate enzyme inhibition and protein interactions.

Medicine: While not directly used as a drug, this compound is a valuable intermediate in the synthesis of medicinal compounds. It contributes to the development of drugs with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of dyes and pigments.

作用機序

The mechanism of action of 5-Chloro-5-hexenenitrile involves its interaction with various molecular targets. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nitrile group can participate in reduction reactions, resulting in the formation of amines. These reactions are facilitated by the presence of specific enzymes or catalysts that enhance the reactivity of the compound.

類似化合物との比較

5-Hexenenitrile: Lacks the chloro group, making it less reactive in substitution reactions.

6-Heptenenitrile: Has a longer carbon chain, which may affect its reactivity and applications.

5-Hexynenitrile: Contains a triple bond instead of a double bond, leading to different reactivity patterns.

Uniqueness: 5-Chloro-5-hexenenitrile is unique due to the presence of both a chloro group and a nitrile group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

生物活性

5-Chloro-5-hexenenitrile (C₆H₈ClN) is an organic compound characterized by a six-carbon chain with a chlorine substituent at the fifth position and a nitrile group at the same carbon. This unique structure imparts specific biological activities and potential applications in various fields, including organic synthesis, agrochemicals, and biochemistry. The following sections detail its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C₆H₈ClN

- Molecular Weight : 133.59 g/mol

- Functional Groups : Nitrile (−C≡N) and halogen (−Cl)

Biological Activity

This compound exhibits several noteworthy biological activities:

1. Enzyme Interaction

The compound has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly involving nitrile hydratase enzymes. These enzymes catalyze the conversion of nitriles to amides, which is significant in biocatalysis and industrial biotechnology. Understanding the specificity and mechanism of these enzymes can lead to advancements in enzyme engineering and synthetic biology applications.

2. Toxicological Assessments

Preliminary studies indicate that this compound may exhibit toxicity, necessitating further toxicological assessments to establish safe handling protocols. Interaction studies have focused on its reactivity with various nucleophiles and electrophiles, providing insights into its potential environmental impact.

3. Agrochemical Applications

As an intermediate in organic synthesis, this compound is valuable for developing new agrochemicals. Its reactivity allows for modifications that enhance pest control effectiveness while aiming for environmentally friendly solutions.

Synthesis

This compound can be synthesized through various methods, often involving halogenation and subsequent nitrilation processes. The reactivity of its functional groups makes it a versatile building block in organic chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hexenenitrile | C₆H₉N | Lacks chlorine; used in similar synthetic applications. |

| 4-Chloro-4-pentenenitrile | C₅H₈ClN | Chlorine at a different position; potential for different reactivity patterns. |

| 3-Chloropropionitrile | C₃H₄ClN | Shorter chain; used in pharmaceuticals; different biological activity. |

| 2-Chlorobutyronitrile | C₄H₆ClN | Similar chain length; may exhibit different reactivity due to position of chlorine. |

This table illustrates how the presence and position of functional groups influence the biological activity and applicability of these compounds.

Case Studies

- Enzyme-Catalyzed Reactions : Research has demonstrated that using this compound as a substrate can enhance the understanding of nitrile hydratase mechanisms, leading to improved biocatalytic processes.

- Environmental Impact Studies : Investigations into the environmental fate of this compound have provided insights into its degradation pathways and potential ecological effects, informing remediation strategies for related chemicals.

特性

IUPAC Name |

5-chlorohex-5-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c1-6(7)4-2-3-5-8/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEGNRGBDQVUTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。